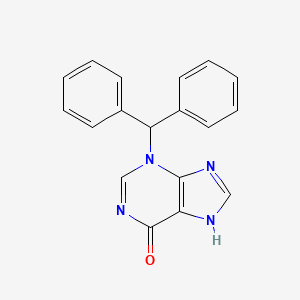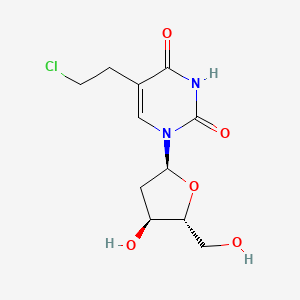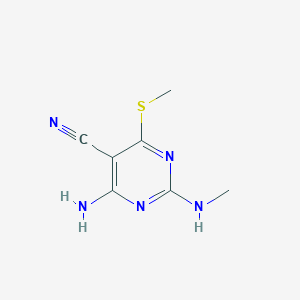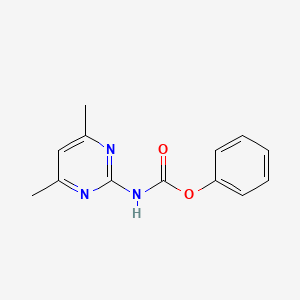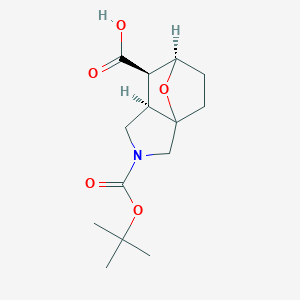
9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester: is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system, an acetic acid moiety, and an ethyl ester functional group. The addition of a naphthalenylthio group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the purine ring system, followed by the introduction of the acetic acid moiety. The naphthalenylthio group is then added through a nucleophilic substitution reaction. Finally, the ethyl ester functional group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The naphthalenylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiols and amines.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, methyl ester
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, propyl ester
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, butyl ester
Uniqueness
Compared to similar compounds, 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester stands out due to its specific ester functional group, which influences its solubility, reactivity, and biological activity. The presence of the naphthalenylthio group further enhances its chemical properties, making it a versatile compound for various applications.
Propriétés
| 646509-78-6 | |
Formule moléculaire |
C19H16N4O2S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
ethyl 2-(6-naphthalen-2-ylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C19H16N4O2S/c1-2-25-16(24)10-23-12-22-17-18(23)20-11-21-19(17)26-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,11-12H,2,10H2,1H3 |
Clé InChI |
YLBMRKRBUARCCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



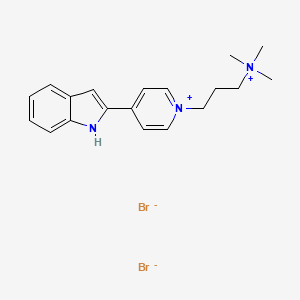

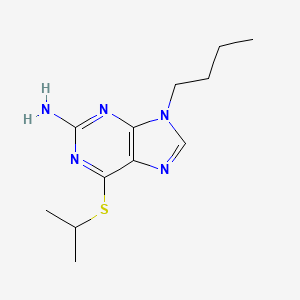
![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
